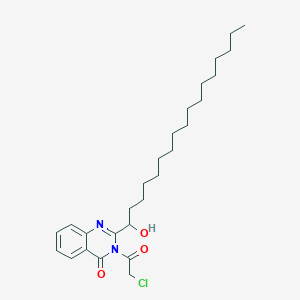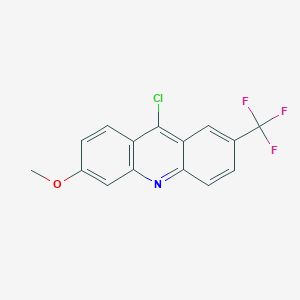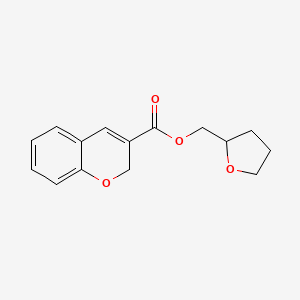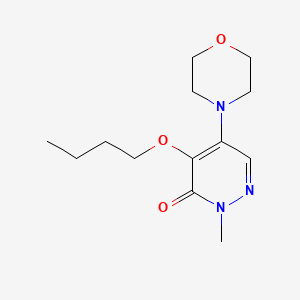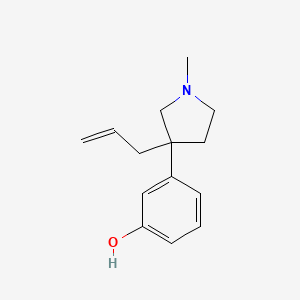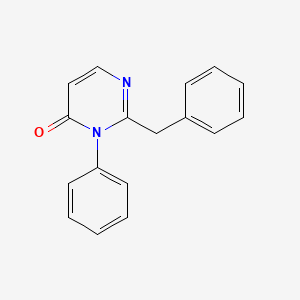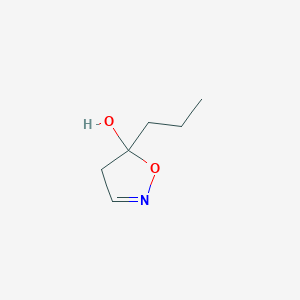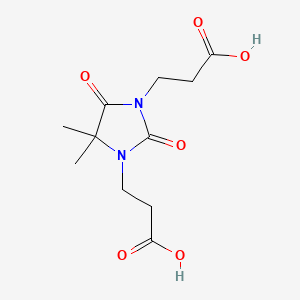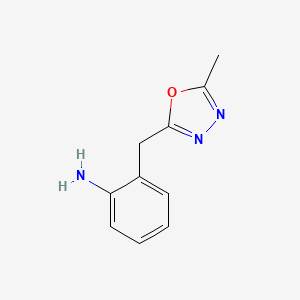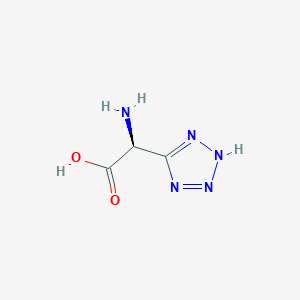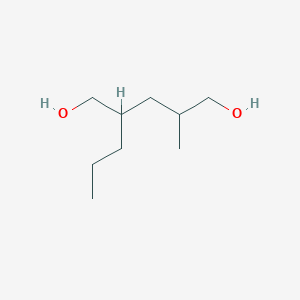
2-Methyl-4-propylpentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-propylpentane-1,5-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-propylpentane-1,5-diol can be achieved through several methods. One common approach involves the esterification of a mixed dibasic acid with a higher fatty alcohol, followed by hydrogenation under catalytic conditions . This method is advantageous as it avoids the need for catalyst separation after the esterification reaction, simplifying the process and improving yield.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability, making the compound more accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-propylpentane-1,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
Scientific Research Applications
2-Methyl-4-propylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Medicine: It is investigated for its antimicrobial properties and potential use in dermatological formulations.
Mechanism of Action
The mechanism of action of 2-Methyl-4-propylpentane-1,5-diol involves its interaction with biological membranes and proteins. The hydroxyl groups facilitate hydrogen bonding with cellular components, enhancing the compound’s ability to penetrate biological barriers and exert its effects. This property is particularly useful in enhancing the percutaneous absorption of drugs and other active substances .
Comparison with Similar Compounds
Similar Compounds
Pentane-1,5-diol: Similar in structure but lacks the methyl and propyl substituents.
2-Methylpentane-2,4-diol: Shares the methyl group but differs in the position of hydroxyl groups.
Propane-1,2-diol (Propylene Glycol): Commonly used in dermatology but has different chemical properties and applications.
Uniqueness
2-Methyl-4-propylpentane-1,5-diol is unique due to its specific arrangement of hydroxyl groups and alkyl substituents, which confer distinct chemical and physical properties. These properties make it particularly effective as a solvent, antimicrobial agent, and percutaneous absorption enhancer, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H20O2 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-methyl-4-propylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-9(7-11)5-8(2)6-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
BNMHDPZDANSITP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
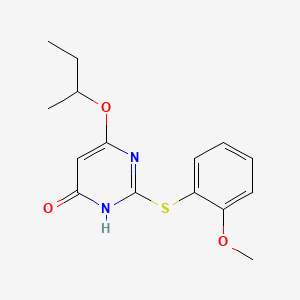

![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
